
Veraguensin
Vue d'ensemble
Description
Veraguensin is a tetrahydrofuran lignan first isolated from Ocotea veraguensis (Lauraceae) . Its molecular formula is C₂₂H₂₈O₅ (molecular weight: 372.45), featuring a 2,5-diaryl-3,4-dimethyltetrahydrofuran core . This compound has been identified in multiple plant species, including Acorus tatarinowii (石菖蒲) , Piper kadsura (海风藤) , and Nectandra turbacensis . Its stereoselective synthesis has been achieved via BF₃·OEt₂-promoted reductive deoxygenation/epimerization .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La Veraguensin peut être synthétisée par le biais de diverses réactions chimiques impliquant des phénylpropanoides. La synthèse implique généralement le couplage de deux unités de phénylpropane par une liaison carbone-carbone. Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs et des contrôles de température spécifiques pour assurer la bonne formation de la structure du lignane .
Méthodes de production industrielle : La production industrielle de this compound implique l'extraction de sources végétales, en particulier de l'espèce Magnolia. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir de la this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : La Veraguensin subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés de this compound oxydés, des formes réduites de this compound et des composés de this compound substitués .
4. Applications de la recherche scientifique
Chimie : La this compound est utilisée comme composé modèle pour étudier la synthèse et la réactivité des lignanes.
5. Mécanisme d'action
La this compound exerce ses effets en inhibant la différenciation des ostéoclastes induite par le ligand du récepteur activateur du facteur nucléaire κB (RANKL). Cette inhibition est obtenue par la réduction de la phosphorylation de p38 et la suppression de l'expression de c-Fos, qui sont des facteurs clés de l'ostéoclastogenèse. En inhibant ces voies, la this compound réduit la résorption osseuse et favorise la santé osseuse .
Composés similaires :
Grandisin : Un néo-lignane ayant une activité antileishmanienne potentielle.
Machilin G : Un autre néo-lignane ayant des propriétés pharmacologiques similaires.
Unicité de la this compound : La this compound est unique en raison de ses effets inhibiteurs spécifiques sur la différenciation des ostéoclastes et la résorption osseuse. Sa capacité à réduire la phosphorylation de p38 et à supprimer l'expression de c-Fos la distingue des autres lignanes et néo-lignanes .
Applications De Recherche Scientifique
Antileishmanial Activity
Veraguensin has demonstrated significant activity against Leishmania species, which are responsible for leishmaniasis, a disease affecting millions globally.
- Mechanism of Action : Studies indicate that this compound and its derivatives exhibit antileishmanial effects through various mechanisms, including the induction of nitric oxide production in host macrophages and direct action on the intracellular amastigotes of Leishmania (Leishmania) amazonensis.
-
Case Studies :
- In one study, this compound showed an IC50 value of 21.3 µM against intracellular amastigotes, indicating moderate activity with a selectivity index (SI) of 3.6 .
- Further modifications of this compound led to the synthesis of isoxazole derivatives that exhibited even higher antileishmanial activity, with IC50 values as low as 0.4 µM .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 21.3 | 3.6 |
Isoxazole Derivative 4' | 0.4 | 625.0 |
Isoxazole Derivative 15' | 0.7 | 178.5 |
Anticancer Properties
Research has also highlighted the potential of this compound in cancer therapy.
- Mechanism : this compound's structural similarity to selective estrogen receptor modulators suggests it may influence hormone-related cancers by modulating estrogen receptor activity .
-
Case Studies :
- In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by altering the expression of Bcl-2 and Bax proteins, which are crucial regulators of apoptosis .
- Additionally, it has been noted that lignans like this compound can inhibit tumor growth in xenograft models, demonstrating broad-spectrum anticancer activity .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties.
- Mechanism : The compound appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Case Studies :
Summary of Applications
This compound exhibits a range of biological activities that make it a promising candidate for further research and development in medicinal chemistry:
-
Antileishmanial Activity :
- Effective against Leishmania species.
- Modifications enhance potency.
-
Anticancer Properties :
- Induces apoptosis in cancer cells.
- Potential role as a selective estrogen receptor modulator.
-
Anti-inflammatory Effects :
- Reduces inflammation markers.
- Possible therapeutic applications in inflammatory diseases.
Mécanisme D'action
Veraguensin exerts its effects by inhibiting the receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast differentiation. This inhibition is achieved through the reduction of p38 phosphorylation and suppression of c-Fos expression, which are key factors in osteoclastogenesis. By inhibiting these pathways, this compound reduces bone resorption and promotes bone health .
Comparaison Avec Des Composés Similaires
Veraguensin belongs to the tetrahydrofuran lignan family, which includes structurally and functionally related compounds like grandisin , machilin G , galgravin , and nectandrin B . Below is a detailed comparison:
Structural and Functional Similarities
Bioactivity Profiles
Antiparasitic Activity
Key Findings :
- This compound and grandisin are lead compounds for designing isoxazole derivatives with enhanced antiparasitic potency. Trimethoxyaryl groups are critical for activity .
- Machilin G-derived isoxazoles show superior activity against Leishmania compared to triazole analogs, highlighting the role of bioisosterism .
Neurotrophic and Antioxidant Effects
Pharmacokinetic and ADME Properties
This compound demonstrates favorable blood-brain barrier (BBB) permeability (logBB > -0.30), making it a candidate for CNS-targeted therapies . In contrast, compounds like bisasaricin and eudesmin fail to meet BBB thresholds .
Activité Biologique
Veraguensin is a tetrahydrofuran neolignan derived from the flower buds of Magnolia species, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on osteoclast differentiation, antileishmanial properties, and structure-activity relationships (SAR) related to its derivatives.
Osteoclast Differentiation Inhibition
This compound has been shown to inhibit osteoclast differentiation, which is crucial in the context of bone resorption and diseases like osteoporosis. A study demonstrated that this compound, alongside galgravin, effectively reduced the formation of multinucleated osteoclasts in co-cultures of bone marrow cells and osteoblastic cells. The inhibition was dose-dependent, with significant effects observed at concentrations ranging from 30 to 100 µM .
The mechanism by which this compound inhibits osteoclast differentiation involves interference with the RANKL-induced signaling pathway. Specifically, it reduces the phosphorylation of p38 MAPK and suppresses the expression of c-Fos, a key transcription factor for osteoclastogenesis. This inhibition leads to decreased viability and function of mature osteoclasts, suggesting that this compound could be a potential therapeutic agent for treating bone-destructive diseases .
Antileishmanial Activity
This compound's biological activity extends to its antileishmanial properties. Research has shown that derivatives of this compound exhibit potent activity against Leishmania species, particularly Leishmania amazonensis. In a study involving synthesized triazole derivatives from this compound, several compounds demonstrated significant inhibitory effects with IC50 values ranging from 4.4 to 32.7 µM against intracellular amastigotes .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted that modifications to the this compound structure can enhance its biological activity. For instance, compounds with methylenedioxy groups showed improved antileishmanial activity compared to their parent structures. One derivative exhibited an IC50 value as low as 1.1 µM against Leishmania infantum, indicating a strong potential for drug development .
Comparative Biological Activity Table
Activity | IC50 Values (µM) | Comments |
---|---|---|
Osteoclast Inhibition | 30-100 | Dose-dependent inhibition of osteoclast formation |
Antileishmanial (triazole derivatives) | 1.1 - 32.7 | Effective against Leishmania species |
Case Studies and Research Findings
- Osteoclast Differentiation Study : In vitro experiments demonstrated that this compound significantly inhibited TRAP activity and osteoclast formation in RAW264.7 cells and bone marrow macrophages (BMMs) without affecting cell viability at concentrations exceeding 100 µM .
- Antileishmanial Activity Study : Derivatives synthesized from this compound were tested against Leishmania promastigotes and intracellular amastigotes, revealing promising results that support further exploration in drug development for leishmaniasis treatment .
Q & A
Q. What experimental methodologies are recommended for isolating Veraguensin from natural sources?
Category : Basic Research Question
Answer :
Isolation of this compound typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Key steps include:
- Sample Preparation : Use polar solvents (e.g., methanol, ethanol) for initial extraction, optimized based on plant matrix compatibility .
- Purification : Employ gradient elution in HPLC with UV detection (λ = 220–280 nm) to isolate this compound. Validate purity via TLC or HPLC-MS .
- Characterization : Cross-reference spectral data (NMR, IR) with existing literature to confirm identity. For novel analogs, high-resolution mass spectrometry (HR-MS) is critical .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Category : Advanced Research Question
Answer :
Contradictory bioactivity data often arise from variability in experimental design or sample purity. Methodological solutions include:
- Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines or in vivo models to quantify potency variations .
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, ATP-based assays) to minimize inter-lab variability .
- Meta-Analysis : Systematically review existing data using tools like PRISMA to identify confounding factors (e.g., solvent effects, assay sensitivity) .
Table 1 : Common Pitfalls in Bioactivity Studies
Factor | Impact | Mitigation |
---|---|---|
Sample Purity | False positives/negatives | HPLC purity ≥95% |
Cell Line Variability | Inconsistent EC50 | Use authenticated cell banks |
Solvent Toxicity | Artifactual results | Test solvent controls |
Q. What advanced spectroscopic techniques are essential for structural elucidation of this compound derivatives?
Category : Basic Research Question
Answer :
For unambiguous structural determination:
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and substituent positions .
- X-Ray Crystallography : Resolve absolute configuration for novel derivatives; requires high-purity crystals .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values for challenging stereocenters .
Q. How should researchers design experiments to study this compound’s mechanism of action?
Category : Advanced Research Question
Answer :
Mechanistic studies require multi-modal approaches:
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict target binding sites, followed by MD simulations for stability analysis .
- Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed biomarkers .
- Functional Assays : CRISPR knockouts or siRNA silencing to validate target involvement .
Q. What strategies ensure reproducibility in this compound synthesis and bioactivity testing?
Category : Advanced Research Question
Answer :
- Detailed Protocols : Document synthesis steps (e.g., reaction time, temperature) and analytical parameters (e.g., HPLC gradients) .
- Independent Replication : Collaborate with external labs to validate key findings .
- Open Data : Share raw spectral data and assay results via repositories like Zenodo .
Q. How can researchers assess the environmental stability of this compound in ecological studies?
Category : Basic Research Question
Answer :
- Stability Testing : Expose this compound to UV light, varying pH, and temperatures (4°C–40°C). Monitor degradation via LC-MS .
- Ecotoxicology Models : Use Daphnia magna or algal growth inhibition assays to evaluate ecological impact .
Q. Key Considerations for Methodological Rigor
- Feasibility : Align experimental scope with available resources (e.g., instrumentation, funding) .
- Data Transparency : Include raw datasets and statistical codes in supplementary materials .
- Ethical Compliance : Obtain institutional approval for biological studies and adhere to Nagoya Protocol for plant samples .
Propriétés
IUPAC Name |
(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-GKHNXXNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332044 | |
Record name | (+)-Veraguensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19950-55-1 | |
Record name | Veraguensin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19950-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Veraguensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.